

Toxicological Profile of Disparlure: A Technical Guide

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Compound of Interest

Compound Name: Disparlure

Cat. No.: B1670770

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Disparlure, the synthetic sex pheromone of the spongy moth (*Lymantria dispar*), is a critical tool in integrated pest management programs for this invasive species. Its toxicological profile is characterized by low acute toxicity to mammals, birds, and aquatic organisms. However, a significant lack of data exists for sub-chronic, chronic, reproductive, and developmental effects, precluding a complete risk assessment for long-term exposures.

Acute Toxicity

Disparlure exhibits low acute toxicity across various tested species, including mammals, birds, and aquatic invertebrates and fish.^{[1][2]}

Mammalian Toxicity

Acute toxicity studies in mammals indicate a low order of toxicity for **disparlure**.

Table 1: Acute Toxicity of **Disparlure** in Mammals

Species	Route	Endpoint	Value (mg/kg bw)	Reference
Rat	Oral	LD50	>34,600	[3]
Rat	Inhalation	LC50 (1-hour)	>5.0 mg/L air	[1]
Rabbit	Dermal	LD50	>2,025	[1]

In an acute dermal toxicity study using New Zealand rabbits, undiluted **disparlure** applied at 2,025 mg/kg caused local skin reactions, including dryness, flaking, hemorrhaging, and fissures after 7 days, with no mortalities observed.[1] An eye irritation study in rabbits classified **disparlure** as a non-irritant.[1]

Avian Toxicity

Studies on avian species also demonstrate low acute toxicity.

Table 2: Acute Toxicity of **Disparlure** in Avian Species

Species	Route	Endpoint	Value	Reference
Bobwhite Quail	Oral (gavage)	LD50	>2510 mg/kg	[1][2]
Bobwhite Quail Chicks	Dietary (5 days)	LC50	>5000 ppm	[2]

Aquatic Toxicity

The low water solubility of **disparlure** is a significant factor in its limited toxicity to aquatic organisms.[1] While several studies have been conducted, the reported nominal concentrations often exceed the water solubility of **disparlure**, making interpretation of the results complex.[1]

Table 3: Acute Toxicity of **Disparlure** in Aquatic Species

Species	Endpoint	Value	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	Data referenced but specific value not available in public documents	[1]
Bluegill Sunfish (Lepomis macrochirus)	96-hour LC50	Data referenced but specific value not available in public documents	[1]
Water Flea (Daphnia magna)	48-hour EC50	Data from multiple studies referenced but specific values not available in public documents	[1]
Eastern Oyster (Crassostrea virginica)	96-hour EC50	Data referenced but specific value not available in public documents	[1]

Sub-chronic and Chronic Toxicity

Data Gap: There is a significant lack of information regarding the toxicity of **disparlure** from sub-chronic or chronic exposures. No studies investigating these endpoints in mammals or other species were located in the available literature.[1] This data gap is a key uncertainty in the overall risk characterization for long-term exposure to **disparlure**.[1]

Reproductive and Developmental Toxicity

Data Gap: Similar to sub-chronic and chronic toxicity, no studies investigating the reproductive or teratogenic effects of **disparlure** in mammals have been identified.[1]

Genotoxicity

A single study investigated the mutagenic potential of **disparlure**.

Table 4: Genotoxicity of **Disparlure**

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay	Salmonella typhimurium, Escherichia coli	With and Without	Non-mutagenic	[1]

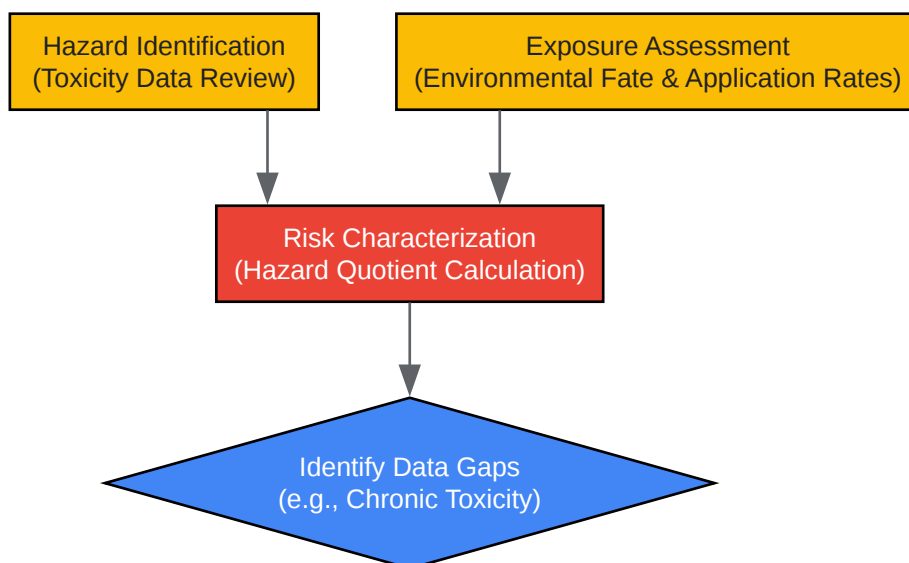
Experimental Protocols

The toxicological studies on **disparlure** have generally followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - Mammalian

The acute oral toxicity of **disparlure** in rats was likely determined following a protocol similar to OECD Guideline 423 (Acute Toxic Class Method). This method involves the administration of the test substance by gavage to a small group of animals at one of a series of fixed dose levels. The animals are observed for mortality and clinical signs of toxicity for a defined period, typically 14 days.





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